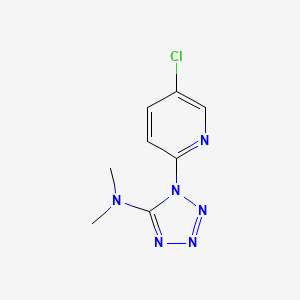

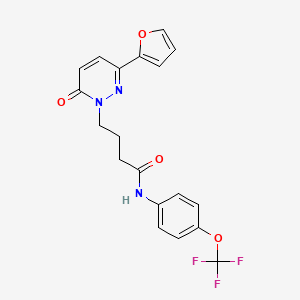

2-chloro-6-fluoro-N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of similar compounds involves multi-step chemical reactions, starting from basic aromatic or heteroaromatic compounds, and typically involves processes like nucleophilic substitution, reduction, and fluorination. For instance, a related compound was synthesized through nucleophilic substitution reaction of phenacyl bromides with hetero arylpiperazine, reduction, and then fluorination, demonstrating the complexity and precision required in the synthesis of such compounds (Mishra & Chundawat, 2019).

Molecular Structure Analysis

The molecular structure of these compounds is characterized by X-ray crystallography, revealing their precise atomic arrangement and spatial configuration. For example, a related benzamide compound exhibited a novel crystal structure that has not been reported before, with its crystallographic parameters determined to understand its geometric orientation (Li et al., 2008).

Chemical Reactions and Properties

Compounds in this class participate in various chemical reactions, reflecting their reactive functional groups. These reactions include derivatization for analytical purposes, such as in liquid chromatography, where a sulfonate reagent was synthesized for derivatization in liquid chromatography, highlighting the chemical versatility of these compounds (Wu et al., 1997).

科学的研究の応用

Analytical Derivatization in Liquid Chromatography

A sulfonate reagent related in structure to 2-chloro-6-fluoro-N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)benzamide was synthesized for analytical derivatization in liquid chromatography. This reagent, designed for sensitive detection and tagging of analytes, showcases the utility of fluoro-substituted benzamides in enhancing analytical methodologies. The applied derivatization process, which incorporates a fluorophore for detection and a tertiary amino function for post-derivatization removal, exemplifies the compound's potential in precise quantitative analyses (Wu et al., 1997).

Radiopharmaceutical Synthesis

The preparation of fluorine-18 labeled GBR 12909, using a compound structurally similar to this compound, highlights its role in developing radiopharmaceuticals. This process, achieving high specific activity and yields, underscores the compound's potential in medical imaging, particularly in mapping dopamine reuptake inhibitors, demonstrating its relevance in neuroscience research (Haka & Kilbourn, 1990).

Herbicidal Activity Enhancement

The modification of herbicidal properties through selective fluorine substitution, as demonstrated in compounds related to this compound, illustrates its agricultural application. The introduction of fluorine atoms significantly altered the herbicidal efficiency, showcasing the compound's potential in developing selective and potent agricultural chemicals (Hamprecht, Würzer, & Witschel, 2004).

Antimicrobial and Biological Screening

Synthesis efforts have also focused on fluoro-substituted sulphonamide benzothiazoles, bearing resemblance to this compound, for antimicrobial screening. These studies reveal the compound's potential in generating new biodynamic agents with potent antimicrobial activities, emphasizing its pharmaceutical applicability (Jagtap et al., 2010).

Crystal Structure and Biological Activity

Research into the synthesis and crystal structure of compounds structurally related to this compound has paved the way for novel classes with herbicidal activity. The detailed analysis of its crystal structure and preliminary biological testing underscores the importance of structural design in enhancing biological efficacy (Li, Wang, Li, & Song, 2008).

特性

IUPAC Name |

2-chloro-6-fluoro-N-[2-[4-(2-fluorophenyl)piperazin-1-yl]sulfonylethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20ClF2N3O3S/c20-14-4-3-6-16(22)18(14)19(26)23-8-13-29(27,28)25-11-9-24(10-12-25)17-7-2-1-5-15(17)21/h1-7H,8-13H2,(H,23,26) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWPDRGHWQNSVFB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=CC=C2F)S(=O)(=O)CCNC(=O)C3=C(C=CC=C3Cl)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20ClF2N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

443.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2492827.png)

![N-(1H-benzo[d]imidazol-2-yl)-2-(4-methyl-6-oxopyrimidin-1(6H)-yl)acetamide](/img/structure/B2492828.png)

![2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B2492831.png)

![N-(3-fluorophenyl)-N-[(3-fluorophenyl)methyl]-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2492833.png)

![3-chloro-2-fluoro-N-[(1-phenylcyclopropyl)methyl]pyridine-4-carboxamide](/img/structure/B2492837.png)

![1-Acetyl-3-{3-[(ethylsulfonyl)amino]phenyl}-5-(4-methoxyphenyl)-2-pyrazoline](/img/structure/B2492839.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(4-methoxyphenylsulfonamido)thiazole-4-carboxamide](/img/structure/B2492841.png)

![Spiro[chromene-2,3'-piperidine]](/img/structure/B2492843.png)

![2-(Methoxymethyl)-[1,2,4]triazolo[1,5-c]quinazoline-5-thiol](/img/structure/B2492844.png)